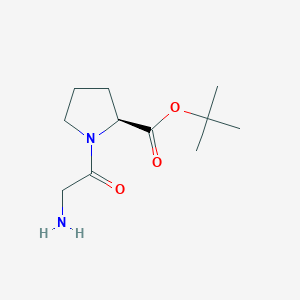

Glycylproline t-butyl ester

Description

Significance of Dipeptide Esters in Synthetic Organic Chemistry

Dipeptides are organic compounds formed from two amino acids linked by a single peptide bond. wikipedia.org The use of dipeptides, and specifically their esterified forms, presents several advantages in synthetic chemistry. Dipeptide esters often exhibit markedly different physical properties compared to their constituent amino acids. For instance, many dipeptides are significantly more soluble in water than the parent amino acids. wikipedia.org A notable example is the dipeptide Ala-Gln, which has a solubility of 586 g/L, more than ten times that of glutamine (35 g/L). wikipedia.org

This enhanced solubility can be crucial in solution-phase synthesis, facilitating reactions and handling. Furthermore, dipeptides can show greater stability under certain conditions, such as sterilization procedures, where individual amino acids like glutamine might degrade. wikipedia.org

From a synthetic standpoint, using a pre-formed dipeptide unit can streamline the synthesis of a larger polypeptide. It simplifies the multi-step process which traditionally involves the protection of functional groups, activation of the carboxyl group, formation of the peptide bond, and subsequent deprotection. researchgate.net By incorporating a dipeptide ester, two amino acid residues are added in a single coupling step, increasing efficiency. This approach is part of a broader strategy to create peptides and proteins, which are an important class of pharmaceuticals with a multi-billion dollar market. nih.gov

Table 1: Comparative Properties of Amino Acids vs. Dipeptides

| Property | Individual Amino Acids (e.g., Glutamine) | Dipeptides (e.g., Ala-Gln) | Significance in Synthesis |

|---|---|---|---|

| Solubility | Often limited (e.g., Gln: 35 g/L) wikipedia.org | Can be significantly higher (e.g., Ala-Gln: 586 g/L) wikipedia.org | Facilitates handling and reaction conditions in solution-phase synthesis. |

| Stability | May be unstable to certain conditions (e.g., heat sterilization). wikipedia.org | Often more robust and stable. wikipedia.org | Allows for a wider range of reaction and purification conditions. |

| Synthetic Step | Incorporated one at a time. | Two residues incorporated in one step. | Increases efficiency and reduces the number of synthetic cycles. |

Historical Context of Carboxylic Acid Protection Strategies in Peptide Synthesis

The chemical synthesis of peptides is a complex task that requires precise control over reactive functional groups. wikipedia.org To prevent unwanted side reactions and ensure the formation of the correct peptide sequence, chemists employ protecting groups. wikipedia.orgmasterorganicchemistry.com The history of peptide synthesis is intrinsically linked to the development of these protective strategies.

The journey began in the early 20th century. In 1901, Emil Fischer reported the synthesis of the dipeptide glycyl-glycine, a foundational achievement that established him as a pioneer in the field. brieflands.com However, early methods often resulted in racemic products. brieflands.com A major breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group. nih.govwikipedia.org This was the first reversible Nα-protecting group that could be removed under conditions that did not break the newly formed peptide bond, a revolutionary discovery for the field. nih.govbrieflands.com

While N-terminal protection was advancing, the C-terminal carboxylic acid group also required protection, typically as an ester, to prevent it from reacting during the coupling step. masterorganicchemistry.com The advent of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s, an achievement for which he won the Nobel Prize, further underscored the need for a diverse toolkit of protecting groups. nih.govpeptide.com Merrifield's initial strategy, known as Boc/Bzl SPPS, relied on "relative acidolysis." nih.gov It used the acid-labile tert-butyloxycarbonyl (Boc) group for temporary N-terminal protection and more acid-stable benzyl (B1604629) (Bzl)-based groups for side-chain protection. nih.gov

In this context, the tert-butyl (t-Bu) ester emerged as a highly valuable protecting group for the C-terminal carboxylic acid. researchgate.net Its key advantage is its lability under acidic conditions; it can be readily removed with acids like trifluoroacetic acid (TFA), often under conditions that leave other protecting groups, such as the N-terminal Boc group, intact. masterorganicchemistry.comresearchgate.netorgsyn.org This orthogonality is a cornerstone of modern synthetic strategy. The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino in the 1970s provided an alternative orthogonal strategy (Fmoc/tBu), where the Fmoc group is removed by a mild base, while acid-labile t-butyl groups remain on the side chains and C-terminus until final cleavage. nih.govmasterorganicchemistry.compeptide.com

Table 2: Evolution of Key Protecting Groups in Peptide Synthesis

| Protecting Group | Type | Target Group | Cleavage Condition | Key Contributors / Era |

|---|---|---|---|---|

| Benzyloxycarbonyl (Cbz) | Carbamate | Amino Group (N-terminus) | Catalytic Hydrogenation / HBr in Acetic Acid wikipedia.org | Bergmann & Zervas (1932) nih.gov |

| tert-Butyloxycarbonyl (Boc) | Carbamate | Amino Group (N-terminus) | Moderate Acid (e.g., TFA) nih.govmasterorganicchemistry.com | Merrifield (1960s) nih.gov |

| tert-Butyl (t-Bu) Ester | Ester | Carboxyl Group (C-terminus/Side Chain) | Acid (e.g., TFA, ZnBr₂) researchgate.netresearchgate.net | Anderson & Callahan (1960s) researchgate.netorgsyn.org |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Carbamate | Amino Group (N-terminus) | Base (e.g., Piperidine) nih.govbrieflands.com | Carpino & Han (1970) nih.govpeptide.com |

Overview of Glycylproline (B3032158) t-Butyl Ester's Role as a Versatile Intermediate

Glycylproline t-butyl ester is a specific dipeptide derivative that serves as a practical and versatile intermediate in organic synthesis. evitachem.com It combines the Gly-Pro dipeptide sequence with a C-terminal t-butyl ester, a structure that confers specific advantages for synthetic chemists.

The proline residue is unique among the proteinogenic amino acids due to its secondary amine, which is incorporated into a rigid five-membered ring. The inclusion of proline analogues in a peptide chain imposes significant conformational restrictions, which can be critical for achieving desired biological activity. nih.gov The glycyl-proline (Gly-Pro) sequence is a well-known motif that frequently induces a specific type of turn (β-turn) in the peptide backbone. Therefore, having a pre-formed, protected Gly-Pro building block is highly advantageous for constructing peptides where this structural feature is desired.

The t-butyl ester at the C-terminus of the proline residue provides robust protection of the carboxylic acid. researchgate.net This group is stable to the basic conditions used for Fmoc-group removal, making this compound fully compatible with the widely used Fmoc/tBu solid-phase peptide synthesis strategy. peptide.com The t-butyl ester can be selectively removed at the end of the synthesis or at a desired intermediate stage using acidic reagents like trifluoroacetic acid (TFA). rsc.org This acid-catalyzed deprotection is efficient and avoids side reactions like racemization that can sometimes occur with other methods like saponification. researchgate.net

In practice, this compound is used as a starting material for the synthesis of more complex molecules. For example, it can be coupled with other N-protected amino acids or peptide fragments to elongate the peptide chain from its N-terminus. Its role as an intermediate simplifies the synthetic route, improves efficiency, and provides reliable access to peptides containing the important Gly-Pro structural motif. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H20N2O3 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

tert-butyl (2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)8-5-4-6-13(8)9(14)7-12/h8H,4-7,12H2,1-3H3/t8-/m0/s1 |

InChI Key |

LUYWADSVTQBBGF-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCCN1C(=O)CN |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN1C(=O)CN |

sequence |

GP |

Origin of Product |

United States |

Synthetic Methodologies for Glycylproline T Butyl Ester and Its Precursors

Synthesis of Glycine (B1666218) t-Butyl Ester and Proline t-Butyl Ester Precursors

The preparation of Glycine t-butyl ester and Proline t-butyl ester is a critical prerequisite for the synthesis of Glycylproline (B3032158) t-butyl ester. The t-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing its participation in the peptide bond formation and allowing for selective deprotection under acidic conditions. Various methods, both direct and indirect, have been developed for the synthesis of these essential precursors.

Indirect Synthetic Routes for t-Butyl Amino Acid Esters

Indirect routes to t-butyl amino acid esters typically involve the use of a starting material that already contains the t-butyl ester moiety, followed by transformations to introduce the amino group. A common example is the synthesis of Glycine t-butyl ester starting from t-butyl chloroacetate (B1199739). This method is considered superior to using the bromo derivative as t-butyl chloroacetate is cheaper, less lachrymatory, and more easily separated from the intermediate, t-butyl azidoacetate. orgsyn.org The process involves the reaction of t-butyl chloroacetate with an azide (B81097) source, followed by reduction of the azido (B1232118) group to the primary amine.

Peptide Bond Formation Strategies to Yield Glycylproline t-Butyl Ester

Once the appropriately protected precursors, such as N-Boc-glycine and L-proline t-butyl ester, are obtained, the central step is the formation of the amide (peptide) bond.

Solution-phase peptide synthesis (SPPS), also known as liquid-phase synthesis, is a classical and effective technique for producing dipeptides like this compound. wikipedia.orgamericanpeptidesociety.org The process involves dissolving the N-protected glycine and the C-protected proline ester in a suitable organic solvent. A coupling reagent is then added to activate the carboxylic acid group of glycine, facilitating its condensation with the secondary amine of the proline ester. wikipedia.orgthieme.de

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially racemization. mdpi.com

Carbodiimides : This class of reagents, including dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is widely used. americanpeptidesociety.orgthermofisher.com Carbodiimides activate the carboxylic acid of N-protected glycine to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.orgthermofisher.com This intermediate is then attacked by the amino group of proline t-butyl ester to form the peptide bond. A significant drawback of using carbodiimides alone is the risk of racemization. wikipedia.org

Active Esters : To suppress racemization and improve efficiency, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). wikipedia.orgbachem.com These additives react with the O-acylisourea intermediate to form an active ester (e.g., an HOBt-ester). wikipedia.org These active esters are more stable than the O-acylisourea but still sufficiently reactive to couple with the amine, proceeding with a lower risk of losing stereochemical integrity. rsc.orgrsc.org Other coupling reagents like PyBOP are designed to generate these active esters in situ. bachem.com

Table 3: Comparison of Common Coupling Reagent Systems

| Reagent System | Type | Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|

| DCC or EDC alone | Carbodiimide | Forms O-acylisourea intermediate | Effective, cost-efficient | High risk of racemization, byproduct (DCU) can be difficult to remove thermofisher.com |

| DCC/HOBt or EDC/HOBt | Carbodiimide + Additive | Forms an intermediate active ester | Suppresses racemization, improves reaction efficiency wikipedia.orgamericanpeptidesociety.org | Requires an additional reagent |

| PyBOP | Phosphonium Salt | In situ formation of an active ester | High coupling rates, low racemization bachem.com | More expensive, byproducts can be toxic bachem.com |

Optimizing reaction conditions is essential for maximizing the yield and purity of the final this compound. Key parameters include the choice of solvent, temperature, reaction time, and the use of a base. researchgate.netijcce.ac.ir

Solvent : Anhydrous, non-protic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction. peptide.com

Base : A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et₃N), is often added. peptide.com Its role is to neutralize the hydrochloride salt if the amino acid ester is used in that form and to maintain a basic environment conducive to the coupling reaction.

Temperature : Coupling reactions are frequently initiated at a low temperature (e.g., 0 °C) to slow down the reaction rate and minimize potential side reactions, particularly racemization. The reaction is then often allowed to warm to room temperature to proceed to completion. peptide.com

Reaction Time : The duration of the reaction can range from a few hours to overnight, depending on the specific reagents and substrates used. Progress is typically monitored using techniques like thin-layer chromatography (TLC). peptide.com

By carefully selecting the synthetic route for the precursors and optimizing the conditions for the peptide coupling step, this compound can be synthesized efficiently and with high purity.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on an insoluble polymer support. creative-peptides.com The process involves sequential additions of protected amino acids to a growing peptide chain that is covalently linked to the resin. creative-peptides.com

The Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted method in SPPS due to its use of milder reaction conditions compared to older Boc/Bzl strategies. seplite.compeptide.com This approach is defined by an orthogonal protection scheme, where different classes of protecting groups are used for the temporary N-terminal α-amino group and the permanent side-chain protection, allowing for selective removal without affecting the other. nih.govchempep.com

For the synthesis of Glycylproline, the α-amino groups of both glycine and proline are protected with the base-labile Fmoc group. seplite.com The Fmoc group is stable to acids but is readily cleaved by treatment with a secondary amine, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N'-dimethylformamide (DMF). seplite.compeptide.comresearchgate.net Since glycine has no side chain and the proline side chain is part of its cyclic structure, the primary use of the tert-butyl (t-Bu) group in this specific synthesis would be for the C-terminal carboxyl protection, yielding the final this compound after cleavage from the resin. The use of t-Bu protecting groups for side chains of other amino acids is a key feature of this strategy, as they are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids like trifluoroacetic acid (TFA). seplite.compeptide.com

The key advantage of the Fmoc/t-Bu strategy is the avoidance of the harsh acidic conditions (like liquid hydrogen fluoride) required in the Boc/Bzl method, making it compatible with a wider range of sensitive peptide sequences and modifications. peptide.comnih.gov

Table 1: Key Protecting Groups in the Fmoc/t-Bu Strategy for Glycylproline

| Protecting Group | Structure | Target Functional Group | Cleavage Reagent | Chemical Nature |

| Fmoc | 9-Fluorenylmethoxycarbonyl | α-Amino group | 20% Piperidine in DMF | Base-labile |

| t-Bu | tert-Butyl | C-Terminal Carboxyl | Trifluoroacetic Acid (TFA) | Acid-labile |

The synthesis begins with the covalent attachment, or "loading," of the C-terminal amino acid, in this case, Fmoc-protected proline (Fmoc-Pro-OH), onto a solid support. creative-peptides.com The choice of resin is critical; for the synthesis of a peptide with a C-terminal ester, a resin like 2-chlorotrityl chloride resin is often preferred as it allows for mild cleavage conditions that can preserve the t-butyl ester. chempep.com The loading capacity of the resin, typically in the range of 0.1-1.0 mmol/g, is a crucial parameter that influences the efficiency of the synthesis. imperial.ac.uk

Once the first amino acid is loaded, the peptide chain is extended through a series of cyclical steps known as the elongation procedure: creative-peptides.com

Deprotection: The Fmoc group is removed from the resin-bound proline by treating it with a 20% piperidine solution in DMF. researchgate.net The completion of this step can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct released has a strong UV absorbance. chempep.com After deprotection, the resin is thoroughly washed to remove the reagents and byproducts, exposing a free N-terminal amine on the proline residue.

Coupling: The next N-terminally protected amino acid, Fmoc-glycine (Fmoc-Gly-OH), is introduced. Its carboxylic acid group is activated by a coupling reagent and then reacted with the free amine of the resin-bound proline to form a peptide bond. creative-peptides.com The reaction is typically carried out in a solvent like DMF.

Washing: Following the coupling reaction, the resin is washed extensively to remove excess reagents and soluble byproducts, ensuring the purity of the growing peptide chain for the next cycle.

This two-step cycle of deprotection and coupling is repeated until the desired peptide sequence is fully assembled.

The formation of the peptide bond is not spontaneous and requires the activation of the carboxyl group of the incoming amino acid. This is achieved using condensation (or coupling) reagents. creative-peptides.com The choice of reagent is critical for ensuring high coupling efficiency and minimizing side reactions, particularly racemization. creative-peptides.comnih.gov

Common classes of condensation reagents used in the Fmoc/t-Bu strategy include:

Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) are often used in conjunction with additives. researchgate.net

Phosphonium Salts: Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and Benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) are highly efficient activators. creative-peptides.com

Aminium/Uronium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular due to their high reactivity and ability to suppress racemization. researchgate.net

These reagents react with the carboxylic acid of the Fmoc-amino acid to form a highly reactive intermediate (e.g., an active ester). This intermediate then readily reacts with the free amine of the resin-bound peptide to form the amide bond. creative-peptides.com Additives like 1-hydroxybenzotriazole (HOBt) and OxymaPure (ethyl cyano(hydroxyimino)acetate) are frequently included in carbodiimide-mediated couplings to act as activated ester intermediates, which enhances reaction rates and reduces the risk of racemization. creative-peptides.comresearchgate.net

Table 2: Common Condensation Reagents in SPPS

| Reagent Class | Example(s) | Additive(s) | Key Features |

| Carbodiimides | DIC | HOBt, OxymaPure | Cost-effective; additives suppress racemization. creative-peptides.comresearchgate.net |

| Phosphonium Salts | BOP, PyBOP | N/A | High coupling efficiency, particularly for hindered couplings. |

| Aminium/Uronium Salts | HBTU, HATU | N/A | Fast reaction rates, low racemization, widely used in automated synthesis. researchgate.net |

Chemoenzymatic Approaches for Peptide Ligation

As an alternative to purely chemical synthesis, chemoenzymatic methods leverage the high specificity and mild reaction conditions of enzymes to catalyze the formation of peptide bonds. rhhz.netnih.gov This approach, known as enzymatic peptide ligation, can offer excellent regio- and chemoselectivity, often proceeding without the need for side-chain protecting groups and minimizing racemization. rhhz.netnih.gov

The general principle involves a ligase enzyme that catalyzes the reaction between a C-terminal activated peptide (the acyl donor) and an N-terminally unprotected peptide (the acyl acceptor). rhhz.net The activation of the acyl donor is often in the form of an ester or thioester. The reaction mechanism typically proceeds through a thioester acyl-enzyme intermediate. mdpi.com

Several classes of enzymes, both naturally occurring and engineered, are used for peptide ligation:

Sortases: These bacterial transpeptidases, such as Sortase A, recognize a specific C-terminal sorting signal (e.g., LPXTG) on the acyl donor and catalyze its ligation to an N-terminal glycine residue on the acceptor. mdpi.com

Butelase 1: Derived from a plant cyclotide, Butelase 1 is one of the fastest known peptide ligases. It recognizes a C-terminal Asx-His-Val motif (where Asx is Asp or Asn) and ligates it to a wide range of N-terminal amino acids. rhhz.netmdpi.comnih.gov

Subtilisin-derived ligases: Through protein engineering, proteases like subtilisin have been modified to favor synthesis (ligation) over hydrolysis. Peptiligase is an example of such an engineered enzyme with high catalytic efficiency. nih.gov

For the synthesis of Glycylproline, a chemoenzymatic approach could involve reacting a C-terminally activated glycine derivative (e.g., Glycine-thioester) with proline (or a proline derivative) in the presence of a suitable peptide ligase. The enzyme's specificity would guide the formation of the Gly-Pro bond under aqueous, near-neutral pH conditions, representing a green chemistry alternative to traditional organic synthesis. rhhz.netnih.gov

Role and Applications in Advanced Peptide Chemistry

Glycylproline (B3032158) t-Butyl Ester as a Key Synthetic Building Block in Complex Peptide Assembly

In the intricate process of assembling complex peptides, the choice of building blocks is paramount to achieving high yields and purity. Glycylproline t-butyl ester (H-Gly-Pro-OtBu) serves as a strategic dipeptide unit that can streamline the synthesis process, particularly in solid-phase peptide synthesis (SPPS). The use of pre-formed dipeptide fragments like H-Gly-Pro-OtBu can circumvent challenges associated with the coupling of individual amino acids, such as steric hindrance and undesirable side reactions. nih.govacs.org

The t-butyl ester group at the C-terminus offers robust protection of the carboxylic acid functionality throughout the various stages of peptide elongation. This protecting group is stable under the basic conditions typically used for the removal of the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group in standard SPPS protocols. peptide.comoup.com Its removal is generally achieved under acidic conditions, such as with trifluoroacetic acid (TFA), which allows for orthogonal deprotection strategies in the synthesis of complex peptides with multiple protecting groups. chemrxiv.org

| Feature | Advantage in Peptide Assembly | Relevant Synthetic Strategy |

| Dipeptide Unit | Reduces the number of coupling cycles; Can overcome difficult couplings. | Solid-Phase Peptide Synthesis (SPPS) |

| Proline Residue | Induces a defined turn in the peptide backbone, influencing conformation. | Synthesis of structured peptides |

| Glycine (B1666218) Residue | Provides flexibility for efficient subsequent couplings. | Stepwise peptide elongation |

| t-Butyl Ester | Stable to Fmoc deprotection conditions; Allows for orthogonal protection schemes. | Fmoc-based SPPS |

Utility in the Formation of Specific Peptide Architectures

The application of this compound extends beyond linear peptide assembly to the construction of more complex and constrained peptide architectures. Its inherent structural properties are leveraged in various cyclization and fragment condensation strategies.

Cyclization Strategies for Peptides and Peptidomimetics

Peptide macrocyclization is a widely employed strategy to enhance the stability, bioactivity, and conformational rigidity of peptides. nih.govnih.govsigmaaldrich.com The Gly-Pro motif can act as a turn-inducing element, pre-organizing the linear peptide precursor into a conformation that is favorable for cyclization. This pre-organization can significantly improve the efficiency of the intramolecular ring-closing reaction and minimize competing intermolecular side reactions that lead to oligomerization. uni-kiel.de

Segment Condensation and Fragment Coupling in Macropeptide Synthesis

The synthesis of large peptides and small proteins, often referred to as macropeptides, can be challenging using a purely stepwise approach. Convergent synthesis, which involves the coupling of pre-synthesized peptide fragments (segment condensation), offers a more efficient alternative. google.commdpi.comrsc.org

This compound can be incorporated into a peptide fragment, which is then coupled to another fragment. The Gly-Pro sequence at the junction of two fragments can be advantageous. The glycine residue minimizes steric hindrance at the C-terminus of the acylating fragment, while the proline at the N-terminus of the amine fragment can reduce the risk of epimerization at the activated C-terminal residue of the other fragment.

After the linear macropeptide is assembled through fragment condensation, the t-butyl ester of the Glycylproline unit can be deprotected to facilitate subsequent modifications or cyclization of the entire macropeptide.

| Strategy | Role of this compound | Key Advantage |

| Peptide Cyclization | The Gly-Pro unit can act as a β-turn element, predisposing the linear peptide for efficient cyclization. | Improved cyclization yields and reduced oligomerization. |

| Segment Condensation | Can be incorporated at the terminus of a peptide fragment to facilitate coupling with another fragment. | Reduced steric hindrance and potential for suppressed epimerization during fragment coupling. |

Generation of Functionalized Peptidic Scaffolds

Peptidic scaffolds are core structures that can be further functionalized to create libraries of related compounds for drug discovery and other applications. nih.govnih.gov The Gly-Pro unit can be integrated into such scaffolds to provide a specific conformational constraint.

The t-butyl ester of this compound provides a handle for late-stage functionalization. After the main scaffold is constructed, the t-butyl group can be removed to reveal a carboxylic acid. This acid can then be coupled with a variety of molecules, such as fluorescent labels, affinity tags, or small molecule drugs, to generate a diverse range of functionalized peptidic structures. This approach allows for the convergent synthesis of complex molecular probes and potential therapeutic agents. nih.govrochester.edu

Reaction Mechanisms and Chemical Transformations Involving Glycylproline T Butyl Ester or Its Components

Mechanistic Studies of t-Butyl Ester Formation

The synthesis of t-butyl esters, such as that in Glycylproline (B3032158) t-butyl ester, proceeds through pathways that accommodate the tertiary nature of the t-butyl group.

The formation of t-butyl esters from a carboxylic acid under acidic conditions, a variant of the Fischer esterification, follows a distinct mechanism due to the stability of the tertiary carbocation. Unlike the typical acid-catalyzed esterification with primary or secondary alcohols which involves a tetrahedral intermediate followed by water elimination, the reaction with t-butanol or isobutylene (B52900) proceeds via a stabilized t-butyl cation.

The generally accepted mechanism can be summarized in the following steps:

Formation of the t-Butyl Cation : In the presence of a strong acid catalyst (e.g., sulfuric acid), isobutylene is protonated to form a stable tertiary carbocation. Alternatively, t-butanol can be protonated, followed by the loss of water to generate the same t-butyl cation.

Nucleophilic Attack by the Carboxylic Acid : The carboxylic acid, in this case, the carboxyl group of the glycylproline backbone, acts as a nucleophile. The carbonyl oxygen attacks the electrophilic t-butyl cation.

Deprotonation : A base (such as water or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, yielding the final t-butyl ester and regenerating the acid catalyst.

A key distinction of this pathway is the avoidance of a direct nucleophilic attack by the sterically hindered t-butanol on a protonated carboxylic acid. The reaction is instead driven by the formation of the relatively stable t-butyl cation intermediate. Common methods for forming t-butyl esters include reacting carboxylic acids with isobutene gas in the presence of a strong acid catalyst.

Table 1: Key Steps in Acid-Catalyzed t-Butyl Ester Formation

| Step | Description | Intermediate(s) |

| 1 | Generation of the electrophile | t-Butyl carbocation |

| 2 | Nucleophilic attack | Protonated ester (oxonium ion) |

| 3 | Deprotonation | Final t-butyl ester |

While specific mechanistic studies on esterification via "electromagnetic milling" are not prevalent in the reviewed literature, research into related novel conditions, such as the use of electric fields, offers insight into alternative mechanistic pathways. One proposed mechanism for esterification catalyzed by an audio frequency electric field involves the polarization of reactants.

This proposed mechanism consists of several steps:

Polarization of Reactants : The application of an external electric field aligns the dipole moments of the reactant molecules. This enhances the electrophilicity of the carboxylic acid and the nucleophilicity of the alcohol.

Formation of a Hydrogen-Bonded Complex : The polarized molecules form an intermediate complex stabilized by hydrogen bonds.

Nucleophilic Attack : The polarized alcohol attacks the carbonyl carbon of the carboxylic acid, leading to the formation of a tetrahedral intermediate.

Proton Transfer : An intramolecular proton transfer occurs within the intermediate.

Water Elimination : A molecule of water is eliminated from the intermediate.

Deprotonation : The final step involves the deprotonation of the ester, yielding the final product.

This mechanism suggests that the electric field acts as a catalyst by organizing the reactant molecules and lowering the activation energy of the reaction, rather than through direct thermal effects. It is important to note that this is a proposed mechanism for a specific set of non-standard conditions and may not be broadly applicable to all electromagnetic-assisted methods.

Mechanistic Aspects of t-Butyl Ester Deprotection

The deprotection of t-butyl esters is most commonly achieved under acidic conditions. The mechanism hinges on the stability of the resulting t-butyl carbocation. Strong acids like trifluoroacetic acid (TFA) are frequently employed. rsc.orgnih.govresearchgate.net

The deprotection pathway proceeds as follows:

Protonation : The reaction is initiated by the protonation of the ester's carbonyl oxygen by the acid (e.g., TFA). This step increases the electrophilicity of the carbonyl carbon and weakens the adjacent carbon-oxygen bond. nih.govresearchgate.net

Formation of the t-Butyl Cation : The bond between the oxygen and the t-butyl group cleaves, leading to the formation of the carboxylic acid and a stable tertiary t-butyl carbocation. chemguide.co.uk This step is the key to the lability of the t-butyl group under acidic conditions.

Fate of the t-Butyl Cation : The highly reactive t-butyl cation can undergo several subsequent reactions. It is often deprotonated by a weak base (like the trifluoroacetate (B77799) anion) to form isobutylene gas. nih.gov Alternatively, it can be trapped by nucleophiles or scavengers present in the reaction mixture. In the presence of excess TFA, it can also form t-butyl trifluoroacetate as a byproduct. rsc.org

This mechanism is analogous to the deprotection of the t-butoxycarbonyl (Boc) protecting group used for amines. nih.gov The use of excess acid ensures the reaction goes to completion. nih.gov

Table 2: Common Reagents and Byproducts in t-Butyl Ester Deprotection

| Reagent | Key Mechanistic Feature | Common Byproducts |

| Trifluoroacetic Acid (TFA) | Strong acid protonates the ester, facilitating cleavage. | Isobutylene, t-butyl trifluoroacetate |

| Phosphoric Acid (Aqueous) | Provides a milder, environmentally benign acidic medium for cleavage. | Isobutylene, t-butanol |

| Lewis Acids | Coordinate to the carbonyl oxygen, activating it for cleavage. | Varies with Lewis acid and workup |

In Situ Generation of Reactive Intermediates from t-Butyl Esters

The unique reactivity of the t-butyl ester group allows for its direct conversion into other functional groups, notably through the in situ generation of highly reactive acid chlorides. This avoids the need to first deprotect the ester to the carboxylic acid and then activate it.

Research has demonstrated that t-butyl esters can be selectively converted to acid chlorides at room temperature using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). acs.orgresearchgate.net This transformation is often highly selective, leaving other ester types such as methyl, ethyl, and benzyl (B1604629) esters intact. researchgate.net

The proposed mechanism for the reaction with SOCl₂ is acid-promoted, with HCl playing a critical role. researchgate.net

Acid-Catalyzed Cleavage : The reaction is initiated by the acid-catalyzed cleavage of the t-butyl ester, similar to the deprotection mechanism, to generate a carboxylic acid and a t-butyl cation.

Reaction with Chlorinating Agent : The in situ generated carboxylic acid then reacts with the chlorinating agent (e.g., SOCl₂) through a standard mechanism to form the corresponding acid chloride.

This method provides a mild and efficient alternative for synthesizing acid chlorides directly from protected carboxylic acids, preserving stereochemical integrity at α-centers. researchgate.net

Building on the in situ formation of acid chlorides, one-pot procedures for direct amidation and transesterification have been developed. scholarsresearchlibrary.commdpi.com These methods involve treating a t-butyl ester with a chlorinating agent in the presence of a catalyst, followed by the addition of an amine or alcohol nucleophile.

A representative procedure uses a chlorinating agent like α,α-dichlorodiphenylmethane with a tin(II) chloride (SnCl₂) catalyst. mdpi.com

Generation of Acid Chloride : The t-butyl ester reacts with the chlorinating agent and catalyst to form an acid chloride intermediate in situ.

Nucleophilic Acyl Substitution : The added amine or alcohol then reacts with the highly reactive acid chloride to form the desired amide or ester, respectively.

This approach is synthetically valuable as it allows for the direct conversion of a stable t-butyl ester into other functional derivatives under mild conditions, bypassing the isolation of the intermediate carboxylic acid or acid chloride. scholarsresearchlibrary.commdpi.com

Table 3: Reagents for In Situ Functionalization of t-Butyl Esters

| Transformation | Chlorinating Reagent | Catalyst / Conditions | Subsequent Nucleophile |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Room temperature, acid-promoted | N/A |

| Acid Chloride Formation | Phosphorus trichloride (PCl₃) | Simple reaction conditions | N/A |

| Amidation / Esterification | α,α-Dichlorodiphenylmethane | Tin(II) chloride (SnCl₂) | Amines or Alcohols |

Advanced Derivatization and Functionalization of Glycylproline T Butyl Ester

Post-Synthetic Derivatization Strategies Leveraging Selective Deprotection

A crucial aspect of utilizing Glycylproline (B3032158) t-butyl ester in further synthesis is the ability to selectively deprotect either the N-terminal amino group or the C-terminal carboxyl group. This orthogonal deprotection strategy allows for directional peptide elongation or conjugation. Given that the N-terminus is often protected with a tert-butoxycarbonyl (Boc) group, the challenge lies in selectively removing one acid-labile group in the presence of another.

Selective N-Boc Deprotection:

The N-Boc group can be removed while leaving the t-butyl ester intact by carefully choosing the acidic conditions. The relative lability of the N-Boc group is slightly higher than that of the t-butyl ester. Conditions reported for this selective cleavage include using concentrated sulfuric acid or methanesulfonic acid in specific solvent systems like tert-butyl acetate (B1210297) (tBuOAc) or a mixture of tBuOAc and dichloromethane (B109758) (CH₂Cl₂). Another successful method involves using trimethylsilyl (B98337) chloride (TMSCl) in a mixture of 2,2,2-trifluoroethanol (B45653) (TFE) and dichloromethane, where the N-Boc group is cleaved almost instantaneously, while the t-butyl ester requires a significantly longer reaction time. wikipedia.org Thermal deprotection in continuous flow, in the absence of an acid catalyst, has also been shown to be effective for selective N-Boc removal. pharmaffiliates.com

Selective t-Butyl Ester Deprotection:

Conversely, the t-butyl ester can be selectively hydrolyzed in the presence of an N-Boc group. This reversal of typical acidic selectivity can be achieved using Lewis acids. One effective system employs zinc bromide (ZnBr₂) in dichloromethane (DCM), which facilitates the chemoselective hydrolysis of t-butyl esters. sigmaaldrich.comnih.gov However, it is noted that N-Boc groups can be labile under these conditions as well. sigmaaldrich.comnih.gov A more reliable method for this transformation uses a combination of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile. researchgate.net This system effectively cleaves the t-butyl ester, yielding the N-Boc protected dipeptide acid. researchgate.net

| Protecting Group Removed | Reagents | Solvent | Key Features | Reference |

|---|---|---|---|---|

| N-Boc | H₂SO₄ (conc.) | tBuOAc | High yields for various amino acid and dipeptide substrates. | |

| N-Boc | MeSO₃H | tBuOAc:CH₂Cl₂ (4:1) | Effective for selective N-Boc cleavage. | |

| N-Boc | TMSCl | 2,2,2-TFE/DCM (3:1) | Rapid deprotection of N-Boc (5 min) vs. t-butyl ester (~3 hours). | wikipedia.org |

| N-Boc | Thermal (e.g., 150-240 °C) | Methanol (B129727) or TFE | Acid-free conditions in a continuous flow reactor. | pharmaffiliates.com |

| t-Butyl Ester | CeCl₃·7H₂O / NaI | Acetonitrile (reflux) | Reverses usual selectivity under acidic conditions, preserving the N-Boc group. | researchgate.net |

| t-Butyl Ester | ZnBr₂ | DCM | Chemoselective hydrolysis, though N-Boc lability can be a concern. | sigmaaldrich.comnih.gov |

Preparation of Glycylproline-Containing Conjugates and Adducts

Following selective deprotection, Glycylproline t-butyl ester (or its corresponding acid/amine) becomes a valuable building block for creating larger, more complex molecules such as conjugates and adducts. These structures link the dipeptide to other molecular entities like imaging agents, drugs, or polymers, often to modulate properties like solubility, stability, or biological targeting.

A prominent example is the use of Glycylproline in the development of peptide-based imaging agents. The dipeptide can serve as a linker or recognition motif. For instance, Gly-Pro is a component in the fibroblast activation protein (FAP) inhibitor-based imaging agent, [(68)Ga]Ga-DOTA-GPFAPI-04. sigmaaldrich.com In this conjugate, the Glycylproline moiety is part of a larger peptide sequence that is chelated to a radionuclide (Gallium-68) via DOTA for use in positron emission tomography (PET) imaging of solid tumors. sigmaaldrich.com The synthesis of such a conjugate involves standard solid-phase peptide synthesis (SPPS), where the deprotected N-terminus of the resin-bound peptide is sequentially coupled with protected amino acids, including glycine (B1666218) and proline.

Another strategy involves the synthesis of polymers containing repeating Glycylproline units. Poly-glycine-proline (poly-GP) has been synthesized using automated fast-flow peptide synthesis (AFPS). chemrxiv.org Such polymers are of interest for studying the properties of dipeptide repeat proteins implicated in neurodegenerative diseases and for developing new biomaterials. The synthesis involves the stepwise coupling of protected glycine and proline monomers on a solid support. chemrxiv.org

Furthermore, the Glycylproline scaffold can be incorporated into conjugates with other biologically significant molecules like saccharides and nucleobases. While not specifically demonstrated with this compound, the general synthetic strategies involve solid-phase peptide synthesis to build the peptide segment, followed by solution-phase amidation reactions to connect it with derivatized saccharides or nucleobases. acs.org This approach allows for the creation of complex bio-inspired molecules with potential applications in supramolecular chemistry and materials science.

Finally, intramolecular cyclization of deprotected Glycylproline can lead to the formation of cyclo(Gly-Pro), a diketopiperazine. nih.gov This cyclic adduct is a neuroactive peptide with its own distinct biological profile. The synthesis typically involves coupling N-Boc-glycine with a proline ester, followed by N-Boc deprotection and subsequent heating to induce intramolecular cyclization. nih.gov

Advanced Analytical Research Techniques for Glycylproline T Butyl Ester Characterization

Spectroscopic Methodologies in Academic Research

Spectroscopic techniques are indispensable in the study of Glycylproline (B3032158) t-butyl ester, offering detailed insights into its molecular structure and composition. nih.gov These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that act as a molecular fingerprint. libretexts.org

High-Resolution NMR Spectroscopy for Purity Assessment and Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of Glycylproline t-butyl ester. nih.gov This technique provides detailed information about the chemical environment of individual atoms within the molecule. Both ¹H and ¹³C NMR are crucial in this analysis.

In ¹H NMR, the chemical shifts, coupling constants, and integration of the proton signals allow for the precise assignment of each hydrogen atom in the dipeptide ester. For the glycyl portion, the α-carbon protons would exhibit a characteristic signal, while the proline ring protons would show a more complex pattern due to their constrained cyclic structure. The protons of the t-butyl ester group would appear as a distinct singlet, typically in the upfield region of the spectrum, due to the shielding effect of the electron-donating alkyl groups.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the complete carbon framework. The carbonyl carbons of the peptide bond and the ester group would resonate at characteristic downfield shifts. Predicted ¹³C NMR chemical shifts for the core glycylproline structure provide a reference for interpreting the spectrum of its t-butyl ester derivative. hmdb.ca Two-dimensional NMR techniques, such as HSQC, can further correlate the proton and carbon signals, providing unambiguous assignments and confirming the connectivity of the molecule. hmdb.ca

The presence of impurities can be readily detected by the appearance of additional, unassignable peaks in the NMR spectra. The integration of these impurity peaks relative to the signals of the main compound allows for a quantitative assessment of purity.

Table 1: Predicted ¹³C NMR Chemical Shifts for Glycylproline

| Atom No. | Peak Center (ppm) |

| 1 | 178.29 |

| 2 | 62.19 |

| 3 | 49.33 |

| 4 | 31.25 |

| 5 | 26.69 |

| 6 | 174.06 |

| 7 | 43.19 |

| Note: Data sourced from the Human Metabolome Database for the parent dipeptide, Glycylproline. The t-butyl ester derivative would show additional signals for the t-butyl group. hmdb.ca |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for monitoring the progress of its synthesis. osu.edu This method involves ionizing the molecule and then measuring its mass-to-charge ratio (m/z).

For this compound, the mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization technique used. This allows for the direct confirmation of the compound's molecular weight.

Furthermore, MS is invaluable for monitoring chemical reactions. peptide.com For instance, during the synthesis of this compound, which may involve the coupling of protected glycine (B1666218) and proline t-butyl ester, MS can be used to track the disappearance of starting materials and the appearance of the desired product. This real-time analysis allows for the optimization of reaction conditions.

Fragmentation analysis within the mass spectrometer (tandem MS or MS/MS) can provide structural information. youtube.comyoutube.com By inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced. youtube.com For a dipeptide like this compound, cleavage of the peptide bond is a common fragmentation pathway, yielding ions corresponding to the individual amino acid residues. This fragmentation pattern can help to confirm the amino acid sequence. youtube.com

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. nih.govnih.gov These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. phmethods.net

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Conversion

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity analysis and for monitoring the conversion of reactants to products in the synthesis of this compound. hplc.eupeptide.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides and their derivatives. nih.gov

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile. hplc.eu this compound, being a relatively polar molecule, will have a characteristic retention time on the column. The purity of a sample is determined by injecting it into the HPLC system and observing the resulting chromatogram. A pure sample will ideally show a single, sharp peak. The presence of other peaks indicates impurities, and the area under each peak is proportional to the concentration of that component.

HPLC is also a powerful tool for monitoring reaction conversion. By taking aliquots of a reaction mixture at different time points and analyzing them by HPLC, one can track the consumption of starting materials and the formation of the product. This allows for the determination of reaction kinetics and the optimal reaction time.

Table 2: Typical HPLC Parameters for Peptide Analysis

| Parameter | Description |

| Column | C18 reversed-phase |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient of increasing Mobile Phase B |

| Detection | UV absorbance at ~210-220 nm |

| Flow Rate | Typically 1.0 mL/min for analytical columns |

| Note: These are general parameters and may be optimized for the specific analysis of this compound. peptide.com |

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Amino Acids and Dipeptides

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique, though it requires the derivatization of polar molecules like amino acids and dipeptides to make them volatile enough for GC analysis. nih.govsigmaaldrich.com Derivatization involves chemically modifying the compound to increase its volatility and thermal stability. youtube.comsigmaaldrich.com

For this compound, or its constituent amino acids after hydrolysis, a common derivatization strategy is silylation. sigmaaldrich.com Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amine and any carboxylic acid groups with tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.comnih.gov

The derivatized sample is then injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides both molecular weight and fragmentation information for identification. mdpi.com GC-MS can be particularly useful for identifying and quantifying the individual amino acids in a hydrolyzed sample of the dipeptide, thus confirming its composition. nih.gov

Table 3: Common Derivatization Reagents for GC-MS of Amino Acids and Peptides

| Derivatization Reagent | Target Functional Groups | Derivative Formed |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Amines, Carboxylic Acids, Hydroxyls | tert-Butyldimethylsilyl (TBDMS) ethers/esters/amines |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amines, Carboxylic Acids, Hydroxyls | Trimethylsilyl (B98337) (TMS) ethers/esters/amines |

| Pentafluoropropionic Anhydride (PFPA) | Amines, Hydroxyls | Pentafluoropropionyl amides/esters |

| Note: Derivatization is a crucial step to enable GC-MS analysis of non-volatile compounds like dipeptides. sigmaaldrich.comsigmaaldrich.commdpi.com |

Application of Solid-Phase Extraction (SPE) in Analytical Sample Preparation

Solid-Phase Extraction (SPE) is a widely utilized technique for the purification and concentration of analytes from complex matrices prior to their analysis by methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). In the context of this compound characterization, SPE plays a crucial role in removing interfering substances from the sample, thereby enhancing the sensitivity and reliability of subsequent analytical measurements. The selection of the appropriate SPE sorbent and elution conditions is paramount for achieving optimal recovery of the target analyte.

The choice of SPE methodology is largely dictated by the physicochemical properties of the analyte and the nature of the sample matrix. For a dipeptide ester like this compound, which possesses both polar (peptide backbone) and non-polar (t-butyl ester group) characteristics, reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) based SPE are common approaches.

Reversed-Phase Solid-Phase Extraction (RP-SPE)

Reversed-phase SPE is a common choice for the extraction of moderately polar to non-polar compounds from aqueous matrices. The stationary phase is typically a non-polar material, such as silica (B1680970) functionalized with C18 (octadecyl) or C8 (octyl) alkyl chains. The retention mechanism is based on hydrophobic interactions between the analyte and the sorbent.

In a typical RP-SPE workflow for this compound, the sample is first acidified to ensure the protonation of the terminal amino group and the peptide bond, which can increase its retention on the non-polar sorbent. The sample is then loaded onto a conditioned C18 cartridge. A wash step with a weak organic solvent in water is employed to remove highly polar impurities. Finally, the this compound is eluted with a higher concentration of an organic solvent like methanol (B129727) or acetonitrile. General protocols for peptide purification using RP-SPE often show that most peptides elute by 30-40% organic solvent, which can be advantageous for leaving more hydrophobic contaminants behind on the stationary phase. thermofisher.com

Hydrophilic Interaction Liquid Chromatography Solid-Phase Extraction (HILIC-SPE)

HILIC-SPE is an alternative approach that is particularly useful for the extraction of polar and hydrophilic compounds. In HILIC, the stationary phase is polar (e.g., bare silica, or silica functionalized with polar groups), and the mobile phase is a high concentration of an organic solvent mixed with a small amount of aqueous solvent. A water layer is formed on the surface of the stationary phase, and retention is based on the partitioning of the analyte between the organic and aqueous layers.

For this compound, a HILIC-SPE method would involve dissolving the sample in a high percentage of organic solvent before loading it onto the conditioned HILIC cartridge. The wash step would use a similar high-organic solvent mixture to remove non-polar impurities. Elution of the analyte is then achieved by using a solvent with a higher aqueous content. HILIC can be a valuable technique for the enrichment of glycopeptides and other hydrophilic peptides. nih.govnih.gov

Porous Graphitized Carbon (PGC) Solid-Phase Extraction

Porous graphitized carbon (PGC) is another sorbent that has proven effective for the extraction of a wide range of peptides. nih.gov PGC offers unique retention mechanisms, including hydrophobic interactions and charge-induced dipole interactions, making it suitable for both polar and non-polar analytes. It has been shown to be efficient in extracting peptides from complex biological samples. nih.gov

Detailed Research Findings

While specific studies detailing SPE methods exclusively for this compound are not prevalent in the literature, research on the analysis of similar dipeptides and proline-containing peptides provides valuable insights. For instance, studies on the analysis of dipeptides in complex matrices like food samples and biological fluids often employ SPE as a critical sample clean-up step. chromatographyonline.com The development of new analytical methods for dipeptides highlights the importance of effective sample preparation to achieve high-coverage detection and accurate quantification. chromatographyonline.com

The selection of the SPE sorbent can significantly impact the results. A comparison of C18, PGC, and HILIC sorbents for the extraction of caseinomacropeptide and its derived peptides from intestinal samples revealed that the C18 sorbent was most efficient for the intact peptide, while PGC was superior for the smaller, digested peptide fragments. nih.gov This suggests that for a relatively small molecule like this compound, both C18 and PGC could be viable options depending on the specific sample matrix and analytical goals.

The following interactive data table summarizes typical parameters that would be considered in the development of an SPE method for this compound, based on general principles of peptide extraction.

| Parameter | Reversed-Phase (C18) | HILIC | Porous Graphitized Carbon (PGC) |

| Sorbent | Octadecyl-silica | Bare Silica or Amide-Functionalized Silica | Graphitized Carbon |

| Conditioning Solvent 1 | Methanol or Acetonitrile | Acetonitrile/Water (e.g., 95:5 v/v) with 0.1% TFA | Methanol or Acetonitrile |

| Conditioning Solvent 2 | Water with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile/Water (e.g., 95:5 v/v) with 0.1% TFA | Water with 0.1% TFA |

| Sample Loading | Sample in aqueous solution (acidified with TFA) | Sample in high organic solvent (e.g., >80% Acetonitrile) | Sample in aqueous solution |

| Wash Solvent | Water/Organic Solvent (e.g., 95:5 v/v) with 0.1% TFA | Acetonitrile/Water (e.g., 95:5 v/v) with 0.1% TFA | Water/Organic Solvent (e.g., 95:5 v/v) |

| Elution Solvent | Acetonitrile/Water (e.g., 60:40 v/v) with 0.1% TFA | Acetonitrile/Water (e.g., 50:50 v/v) with 0.1% TFA | Acetonitrile/Water with modifier (e.g., 0.1% TFA) |

| Expected Recovery | > 85% | > 80% | > 85% |

This table presents generalized parameters. Actual conditions would require optimization for specific sample matrices and analytical instrumentation.

Theoretical and Computational Studies on Glycylproline T Butyl Ester Systems

Computational Modeling of Dipeptide Conformations and Isomerization Pathways

The conformational landscape of glycylproline (B3032158) dipeptides is notably complex due to two primary sources of structural variation: the cis-trans isomerization of the glycyl-prolyl peptide bond and the puckering of the proline ring. nih.gov Computational models, employing methods such as ab initio molecular orbital calculations and density functional theory (DFT), have been instrumental in mapping this landscape. researchgate.netnih.gov

The cis-trans isomerization of the X-Pro (in this case, Gly-Pro) peptide bond is a critical aspect of the conformational dynamics, as it is often a rate-determining step in the folding of larger peptides and proteins. pnas.org Computational studies have explored the potential energy surfaces of this isomerization, revealing the energy barriers between the cis and trans states. researchgate.netresearchgate.net The presence of the bulky t-butyl ester group is expected to sterically influence the conformational preferences, potentially favoring conformations that minimize interactions with the proline ring and the rest of the peptide backbone.

| Conformational Feature | Description | Computational Methods Used | Key Findings |

| Peptide Bond Isomerization | Interconversion between the cis and trans conformations of the glycyl-prolyl amide bond. | Ab initio, DFT (B3LYP) | The trans conformation is generally more stable, but the energy barrier to the cis form is relatively low, allowing for significant populations of both isomers. pnas.orgmdpi.com |

| Proline Ring Pucker | The pyrrolidine (B122466) ring of proline can adopt distinct "UP" (anti) and "DOWN" (syn) puckered conformations. | Ab initio, DFT | The ring pucker is coupled to the backbone conformation and the cis/trans state of the peptide bond. nih.gov |

| Backbone Dihedral Angles (φ, ψ) | The rotational angles around the N-Cα and Cα-C bonds of the glycine (B1666218) residue define the overall backbone fold. | Ramachandran Plots, Molecular Mechanics | The allowed (φ, ψ) angles for glycine are broader than for other amino acids, but are restricted by the subsequent proline residue. |

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations are essential for quantitatively understanding the energetics of chemical reactions, including the isomerization of Glycylproline t-butyl ester. These methods can accurately predict the relative energies of different conformations and the energy barriers of the transition states that separate them. researchgate.net

For the cis-trans isomerization of the prolyl peptide bond, hybrid density functional theory (DFT) methods, such as B3LYP with a 6-31+G* basis set, have been used to investigate the reaction pathway. researchgate.net These calculations can determine the activation energy for the isomerization process, which is crucial for understanding the kinetics of this conformational change. mdpi.com The solvent environment can also be included in these calculations using models like the self-consistent reaction field (SCRF) theory, which has shown that solvent polarity can alter the relative energies of different conformations and the rotational barriers for isomerization. researchgate.net

The t-butyl ester group, being electronically withdrawing, can subtly influence the electron distribution in the peptide backbone, which in turn may affect the energetics of isomerization. Quantum chemical calculations can precisely model these electronic effects.

| Parameter | Description | Computational Method | Significance |

| Relative Conformational Energies | The difference in energy between various stable conformations (e.g., cis vs. trans isomers, different ring puckers). | DFT (e.g., B3LYP), Ab initio (e.g., MP2) | Determines the equilibrium population of each conformer. |

| Transition State Energy | The energy of the highest point on the reaction coordinate between two conformations. | DFT, Ab initio with transition state search algorithms | Determines the rate of interconversion between conformers (isomerization kinetics). researchgate.net |

| Solvation Energy | The energy change associated with transferring the molecule from the gas phase to a solvent. | SCRF, PCM | Affects the relative stability of conformations in solution. researchgate.net |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

For this compound, MD simulations in an explicit solvent, such as water, can reveal how the solvent molecules arrange themselves around the dipeptide and how these interactions influence its conformational preferences. rsc.org The simulations can map out the free energy landscape of the dipeptide, showing the relative populations of different conformational states and the pathways for transitioning between them. pnas.org The presence of the hydrophobic t-butyl ester group will likely lead to specific hydration patterns, which can be visualized and analyzed through MD simulations. researchgate.net These simulations can also provide insights into how the dipeptide might self-associate in solution. unimi.it

| Simulation Aspect | Description | Key Outputs | Insights Gained |

| Conformational Sampling | Exploration of the accessible conformations of the dipeptide over time. | Trajectory of atomic coordinates, Ramachandran plots, dihedral angle distributions. | Identification of the most populated conformational states and their flexibility. pnas.org |

| Solvation Structure | The arrangement of solvent molecules around the solute. | Radial distribution functions, spatial distribution functions. | Understanding of how the dipeptide interacts with the solvent and the influence of the t-butyl ester group on hydration. rsc.org |

| Free Energy Landscape | A map of the free energy as a function of specific conformational coordinates. | Potential of Mean Force (PMF) along a reaction coordinate (e.g., the ω dihedral angle for isomerization). | Quantitative information on the relative stability of different conformations and the energy barriers between them in a solvated environment. pnas.org |

In Silico Prediction of Reactivity and Selectivity

In silico methods can also be used to predict the chemical reactivity and selectivity of this compound. By analyzing the electronic structure of the molecule, it is possible to identify sites that are susceptible to nucleophilic or electrophilic attack. mdpi.com

For instance, the calculated electrostatic potential surface can indicate regions of positive and negative charge, highlighting potential sites for interaction with other molecules. Frontier molecular orbital theory (HOMO-LUMO analysis) can provide insights into the molecule's ability to donate or accept electrons, which is fundamental to its reactivity. mdpi.com

While specific reactivity studies on this compound are not widely available, in silico approaches have been used to predict the biological activity of other proline-containing peptides, for example, as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV). nih.gov Such studies often involve molecular docking simulations to predict how the peptide might bind to the active site of a protein, and quantitative structure-activity relationship (QSAR) models to correlate molecular properties with biological activity. nih.govmdpi.com The size and hydrophobicity of the t-butyl ester group would be important parameters in such predictive models.

| Prediction Target | Computational Approach | Relevant Molecular Descriptors | Potential Application |

| Site of Reactivity | Electrostatic Potential Mapping, Frontier Molecular Orbital Analysis | Partial atomic charges, HOMO/LUMO energies and distributions | Predicting the most likely sites for chemical modification or interaction with reagents. mdpi.com |

| Biological Activity | Molecular Docking, QSAR | Molecular shape, hydrophobicity, hydrogen bonding potential | Screening for potential biological targets and predicting inhibitory activity against enzymes. nih.gov |

| Selectivity | Comparative analysis of interaction energies | Binding free energy calculations | Understanding why the molecule might interact preferentially with one biological target over another. |

Future Perspectives in Glycylproline T Butyl Ester Research

Development of Novel and Environmentally Benign Synthetic Methodologies

The synthesis of peptides, including dipeptides like Glycylproline (B3032158) t-butyl ester, traditionally relies on methods that generate significant chemical waste, particularly from hazardous solvents like dichloromethane (B109758) (DMF). researchgate.netchemrxiv.orgrsc.org The increasing demand for sustainable chemical production is driving research into more environmentally friendly synthetic routes. researchgate.netchemrxiv.org

Future methodologies are focusing on minimizing solvent use and employing safer alternatives. rsc.org A significant advancement is the use of mechanochemistry, such as resonant acoustic mixing (RAM) and electromagnetic milling, which can facilitate reactions with minimal or no solvent. researchgate.netchemrxiv.orgrsc.org The RAM technique has been shown to be a scalable and robust platform for forming amide and ester bonds rapidly under mild conditions, yielding amino esters, amides, and peptides with minimal epimerization. researchgate.netchemrxiv.org Comparisons with conventional stirring methods have confirmed the superiority of resonant acoustic mixing for achieving higher conversions. researchgate.netchemrxiv.org Another novel, solvent-free approach utilizes electromagnetic milling with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source, which operates at neutral conditions without external heating. rsc.org This method is particularly advantageous for sensitive molecules. rsc.org

The replacement of hazardous solvents is another key area of development. Propylene (B89431) carbonate is being explored as a green polar aprotic solvent that can substitute for dichloromethane and DMF in both solution- and solid-phase peptide synthesis. rsc.org Research has shown that coupling and deprotection reactions in propylene carbonate can produce yields comparable to those in conventional solvents without causing epimerization. rsc.org Additionally, methods using tetraethylorthosilicate (TEOS) with formic acid provide a mild and environmentally benign route to N-formylated amino acid esters. researchgate.net

| Method | Key Features | Environmental Benefit |

| Resonant Acoustic Mixing (RAM) | Minimal solvent use, rapid reaction under mild conditions. researchgate.netchemrxiv.org | Reduces hazardous solvent waste, scalable for sustainable production. researchgate.netchemrxiv.org |

| Electromagnetic Milling | Solvent-free, base-free, no external heating, uses (Boc)2O. rsc.org | Eco-friendly, suitable for sensitive drug molecules. rsc.org |

| Alternative Solvents | Use of greener solvents like propylene carbonate. rsc.org | Replaces toxic solvents like DMF and dichloromethane. rsc.org |

| Benign Reagents | Use of reagents like tetraethylorthosilicate (TEOS) for N-formylation. researchgate.net | Employs low-cost and environmentally safe reagents. researchgate.net |

Advanced Mechanistic Investigations of t-Butyl Ester Formation and Transformation

A deeper understanding of the reaction mechanisms governing the formation and cleavage of t-butyl esters is essential for optimizing synthetic protocols and minimizing side reactions. The most common method for forming t-butyl esters involves the acid-catalyzed reaction of a carboxylic acid with isobutylene (B52900). researchgate.netorgsyn.org The mechanism proceeds through the formation of a stable tertiary carbocation from isobutylene in the presence of a strong acid like sulfuric acid. youtube.com This carbocation is then attacked by the carboxylic acid to form the ester. youtube.com

Investigations into the cleavage of t-butyl esters have revealed multiple pathways. While they are stable to many bases, cleavage can occur under specific conditions. organic-chemistry.org For example, the cleavage of tert-butyl benzoates using sodium hydride (NaH) in DMF was found to proceed via a BAC2 mechanism involving NaOH generated from the NaH, rather than a previously proposed E2 elimination. organic-chemistry.org A safer and simpler alternative using powdered potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) has been developed that also cleaves the ester at room temperature. organic-chemistry.org

Future research will likely focus on developing even milder and more selective methods for both formation and cleavage. For instance, bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297) can directly produce t-butyl esters from free amino acids. organic-chemistry.org For deprotection, the combination of the radical cation tris(4-bromophenyl)aminium ("magic blue") and triethylsilane offers a catalytic method for cleaving the C-O bond of t-butyl esters under mild conditions. organic-chemistry.org The transformation of t-butyl esters directly into other functional groups, such as acid chlorides using reagents like SOCl₂ or α,α-dichlorodiphenylmethane with SnCl₂, is another area of active investigation that expands the synthetic utility of these intermediates. organic-chemistry.org

Table of Reagents in t-Butyl Ester Chemistry

| Reagent/System | Function | Mechanism/Key Feature |

|---|---|---|

| Isobutylene / H₂SO₄ | Ester Formation | Acid-catalyzed addition via a stable tertiary carbocation. youtube.com |

| (Boc)₂O / Electromagnetic Milling | Ester Formation | Solvent-free, neutral conditions. rsc.org |

| TFA / DCM | Ester Cleavage (Deprotection) | Acid-catalyzed cleavage, common in peptide synthesis. acs.org |

| KOH / THF | Ester Cleavage (Deprotection) | Safer alternative to NaH/DMF for base-mediated cleavage. organic-chemistry.org |

| Magic Blue / Triethylsilane | Ester Cleavage (Deprotection) | Mild, catalytic C-O bond cleavage. organic-chemistry.org |

| SOCl₂ | Transformation to Acid Chloride | Selective reaction with t-butyl esters over other alkyl esters. organic-chemistry.org |

Design of Peptidomimetics with Controlled Conformations and Reactivity

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and bioavailability. researchgate.netnih.gov Glycylproline t-butyl ester is an excellent starting point for designing peptidomimetics because the proline residue introduces a natural conformational constraint. nih.gov

A key strategy in peptidomimetic design is to control the three-dimensional shape of the molecule to lock it into its "bioactive conformation"—the specific shape required to interact with its biological target. researchgate.netnih.gov This can be achieved by creating cyclic peptides or by introducing chemical modifications that restrict the rotation of bonds. nih.govnih.gov For example, cyclic dipeptides can be incorporated into proteins to study the effects of conformational constraint. nih.gov The synthesis of proline analogues, such as those with cyclopropane (B1198618) modifications, offers another route to creating novel scaffolds with defined shapes. nih.gov

There are two main approaches to designing peptidomimetics. researchgate.net The "medicinal chemistry approach" involves systematically replacing parts of a known active peptide with non-peptide moieties. researchgate.net The "biophysical approach" starts with a hypothesis of the peptide's bioactive form and designs a scaffold to hold the key chemical groups in the correct spatial arrangement. researchgate.net Computational techniques, including molecular modeling and computer-aided drug design (CADD), are increasingly used to predict 3D structures and binding affinities, accelerating the design process. nih.gov Future research will leverage these strategies to convert Glycylproline-based structures into novel peptidomimetics with precisely controlled conformations, leading to new therapeutic agents with tailored activity and pharmacokinetic profiles. nih.govnih.gov

Q & A

Q. Methodological Answer :

Structural Modifications : Synthesize analogs (e.g., varying ester bulkiness) to study release kinetics .

In Vitro/In Vivo Correlation : Use Franz diffusion cells for permeability assays and validate with rodent models .

Metabolite Tracking : Employ radiolabeled (¹⁴C) esters or LC-MS/MS to quantify prodrug activation .

Include negative controls (e.g., non-esterified peptides) to isolate ester-specific effects .

Basic: How can impurities in this compound batches impact experimental outcomes?

Methodological Answer :

Common impurities (e.g., residual solvents, diastereomers) may skew bioactivity results. Mitigation steps:

Quality Control : Implement ICP-MS for heavy metal detection and chiral HPLC for enantiomeric excess analysis .

Bioassay Spiking : Add known impurities to assays to quantify interference thresholds .

Publish batch-specific impurity profiles in supplementary data .

Advanced: What ethical considerations apply to in vivo studies with this compound?

Q. Methodological Answer :

Dose Justification : Base initial doses on in vitro toxicity (e.g., IC₅₀ from cell viability assays) .

Animal Welfare : Follow ARRIVE guidelines for humane endpoints and sample size minimization .

Data Transparency : Report adverse events (e.g., ester-induced hepatotoxicity) even if statistically insignificant .

Secure ethics committee approval before initiating studies .

Basic: What are the best practices for storing this compound to prevent degradation?

Q. Methodological Answer :

Temperature : Store at –20°C in airtight, amber vials to limit light/oxygen exposure .

Solubility Checks : Re-dissolve in dry DMSO or ethanol if precipitates form during freezing .

Long-Term Stability : Perform monthly HPLC checks for hydrolysis products .

Advanced: How can computational modeling predict this compound’s interaction with target enzymes?

Q. Methodological Answer :

Docking Simulations : Use AutoDock Vina to model ester binding to active sites (e.g., proteases) .

MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability .

QSAR Analysis : Correlate ester substituent electronegativity with inhibition potency .

Validate predictions with mutagenesis studies (e.g., Ala-scanning of enzyme residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.